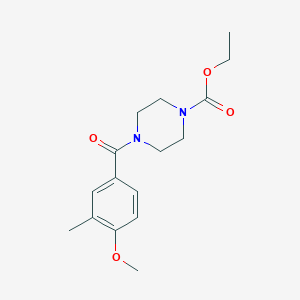
ethyl 4-(4-methoxy-3-methylbenzoyl)-1-piperazinecarboxylate
Overview
Description
Ethyl 4-(4-methoxy-3-methylbenzoyl)-1-piperazinecarboxylate, also known as EMD 386088, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
Ethyl 4-(4-methoxy-3-methylbenzoyl)-1-piperazinecarboxylate 386088 has been found to act as a selective antagonist of the dopamine D1 receptor. This receptor is involved in a wide range of physiological processes, including motor control, reward, and motivation. By blocking the activity of this receptor, ethyl 4-(4-methoxy-3-methylbenzoyl)-1-piperazinecarboxylate 386088 has been found to have a number of potential therapeutic applications.
Biochemical and Physiological Effects:
ethyl 4-(4-methoxy-3-methylbenzoyl)-1-piperazinecarboxylate 386088 has been found to have a number of biochemical and physiological effects. These include the modulation of dopamine signaling, the regulation of neuronal activity, and the modulation of neurotransmitter release. In addition, ethyl 4-(4-methoxy-3-methylbenzoyl)-1-piperazinecarboxylate 386088 has been found to have potential applications in the treatment of a number of neurological disorders, including Parkinson's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 4-(4-methoxy-3-methylbenzoyl)-1-piperazinecarboxylate 386088 in lab experiments is its high selectivity for the dopamine D1 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one of the limitations of using ethyl 4-(4-methoxy-3-methylbenzoyl)-1-piperazinecarboxylate 386088 is its relatively low potency, which can make it difficult to achieve the desired effects in some experiments.
Future Directions
There are a number of potential future directions for research on ethyl 4-(4-methoxy-3-methylbenzoyl)-1-piperazinecarboxylate 386088. These include the development of more potent analogs, the investigation of its potential therapeutic applications in neurological disorders, and the study of its effects on other neurotransmitter systems. In addition, further research is needed to fully understand the mechanism of action of ethyl 4-(4-methoxy-3-methylbenzoyl)-1-piperazinecarboxylate 386088 and its potential applications in scientific research.
Scientific Research Applications
Ethyl 4-(4-methoxy-3-methylbenzoyl)-1-piperazinecarboxylate 386088 has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of its mechanism of action and the biochemical and physiological effects it has on various biological systems.
properties
IUPAC Name |
ethyl 4-(4-methoxy-3-methylbenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-4-22-16(20)18-9-7-17(8-10-18)15(19)13-5-6-14(21-3)12(2)11-13/h5-6,11H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJGBGIITROFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 5-methyl-2-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4878034.png)
![2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4878039.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B4878056.png)


![2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4878076.png)

![1-(2,5-dimethoxybenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4878094.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4878100.png)
![[3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]methyl 5-chloro-2-thiophenecarboxylate](/img/structure/B4878104.png)
![5-(benzyloxy)-2-[4-(2-chlorophenyl)-3-methyl-5-isoxazolyl]phenol](/img/structure/B4878108.png)
![N-butyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4878110.png)
![1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine](/img/structure/B4878113.png)